5-methoxy-2-(propan-2-yl)benzoic acid
Description
Properties
CAS No. |
1344312-66-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(propan-2-yl)benzoic acid typically involves the introduction of the methoxy and isopropyl groups onto the benzoic acid core. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and methylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methoxy-2-(propan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-methoxy-2-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5-methoxy-2-(propan-2-yl)benzoic acid with related benzoic acid derivatives:
Key Observations:
- Lipophilicity : The isopropyl group in the target compound confers higher lipophilicity (LogP ~2.8) compared to analogs with polar substituents like triazole (LogP ~1.9) or hydroxyl groups. This impacts solubility and membrane permeability .
- Bioactivity: Triazole-containing analogs (e.g., daridorexant precursors) exhibit receptor antagonism, while butenyl- or propenoyl-substituted derivatives show antimicrobial or antitrypanosomal activity .
- Synthetic Utility : The target compound’s isopropyl group may enhance steric hindrance, affecting reactivity in condensation or cyclization reactions compared to smaller substituents (e.g., methyl or methoxy) .
Antimicrobial and Antifungal Activity
- Lead Compounds: Derivatives like (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound 5h) demonstrate potent antibacterial and antifungal activity, attributed to electron-withdrawing groups enhancing thiazolidinone ring reactivity .
Receptor Binding and Drug Design
- Daridorexant Synthesis : 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a critical intermediate in daridorexant synthesis. Its triazole moiety facilitates hydrogen bonding with orexin receptors, whereas the isopropyl analog’s bulkier substituent might alter binding kinetics .
- Chirality : While the target compound lacks chiral centers, analogs like abrocitinib emphasize the role of stereochemistry in Janus kinase inhibition, highlighting the need for precise substituent design .
Extraction and Solubility Profiles
- Extraction Efficiency: Benzoic acid derivatives with hydrophobic groups (e.g., isopropyl) exhibit slower extraction rates in emulsion liquid membranes compared to polar analogs like phenol or unsubstituted benzoic acid. This is due to reduced aqueous solubility and higher affinity for organic phases .
- Solubility: The target compound’s solubility in water is expected to be lower than that of 2-methoxy-6-methylbenzoic acid (LogP ~1.7) but higher than highly lipophilic derivatives like propenoyl-substituted analogs .
Q & A
Q. What are the common synthetic routes for preparing 5-methoxy-2-(propan-2-yl)benzoic acid in laboratory settings?
- Methodological Answer : A two-step approach is often employed:
Acetylation : React 5-methoxybenzoic acid with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) to introduce an acetyl group at the ortho position.
Alkylation : Use isopropyl bromide with a Lewis acid catalyst (e.g., AlCl₃) to substitute the acetyl group with an isopropyl moiety.
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict control of reaction time and temperature, as seen in analogous syntheses of methoxy-substituted benzoic acids .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) protons, while ¹³C NMR confirms carbonyl (COOH) and aromatic carbons.
- IR Spectroscopy : Detects C=O (1680–1700 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches.
- X-ray Crystallography : Resolves crystal packing and substituent orientation, as demonstrated for structurally similar 4-(5-hydroxymethyl-2-methoxy)phenoxy benzoic acid derivatives .
- HPLC : Validates purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature: 80–120°C; catalyst loading: 1–5 mol%) to identify optimal conditions.
- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) for alkylation efficiency. For example, AlCl₃ at 100°C improved yields by 15% in bromo-methoxy benzoic acid synthesis .
- In Situ Monitoring : Use TLC (silica plates, ethyl acetate/hexane) or HPLC to track reaction progress and minimize side products .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine NOESY (nuclear Overhauser effect) and HMBC (heteronuclear multiple-bond correlation) NMR to confirm substituent positions on the aromatic ring.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra for comparison with experimental data.
- Single-Crystal X-ray Analysis : Resolves ambiguities, as shown in crystallographic studies of hydroxy-methoxy benzoic acid derivatives .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors:
- pH : 1.0–13.0 buffers at 25°C for 48 hours.
- Temperature : 40–60°C in dry and humid environments.
- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., demethylation or oxidation byproducts).
- Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis, as advised for lab-scale methoxybenzaldehyde derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, solvent controls).
- Structural Confirmation : Re-characterize disputed compounds using X-ray crystallography to rule out isomerism or impurities.
- Meta-Analysis : Compare data across studies, noting variables like assay type (e.g., MIC vs. IC₅₀) or solvent effects (DMSO tolerance in cell cultures). For example, discrepancies in biofilm inhibition studies were traced to variations in bacterial strain susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
